molecular formula C12H13NO B1195185 2-Naphthalenol, 8-(dimethylamino)- CAS No. 55346-51-5

2-Naphthalenol, 8-(dimethylamino)-

Cat. No.: B1195185
CAS No.: 55346-51-5
M. Wt: 187.24 g/mol
InChI Key: FVIRBOBSIYMISE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development and understanding of 2-Naphthalenol, 8-(dimethylamino)- emerged from broader investigations into aminonaphthol chemistry during the late 19th and early 20th centuries. The compound's discovery is intrinsically linked to the advancement of the Bucherer reaction, a fundamental transformation in naphthalene chemistry first reported by French chemist Robert Lepetit in 1898. Subsequently, German chemist Hans Theodor Bucherer independently discovered the reaction's reversibility and industrial potential, publishing his results in 1904 and establishing the reaction's significance in synthetic organic chemistry.

The Bucherer reaction provided the foundational methodology for converting naphthols to naphthylamines in the presence of ammonia and sodium bisulfite, creating a reversible pathway that enabled the systematic exploration of various substituted naphthalene derivatives. This reaction mechanism operates through a complex series of steps involving protonation at high electron density carbon atoms, followed by bisulfite addition and subsequent amine incorporation. The ability to selectively introduce amino functionality at specific positions on the naphthalene ring system opened new avenues for synthesizing compounds like 2-Naphthalenol, 8-(dimethylamino)-.

The specific synthesis of aminonaphthol derivatives gained momentum through the development of one-pot synthetic methodologies. Research conducted in 2013 demonstrated efficient processes for producing related compounds such as 7-N,N-dimethylamino-2-naphthol using selective Bucherer reaction conditions. These investigations employed carefully controlled molar ratios of starting materials, specifically 2,7-dihydroxynaphthalene, sodium bisulfite, and dimethylamine in 1:1.1:1.07 proportions at 60°C for 2.5 hours, achieving selective amination under mild conditions. Such methodological advances contributed to the broader understanding and accessibility of aminonaphthol compounds, including 2-Naphthalenol, 8-(dimethylamino)-.

Nomenclature and Structural Classification

2-Naphthalenol, 8-(dimethylamino)- operates under multiple nomenclature systems that reflect its structural complexity and historical development. The compound is officially designated with CAS registry number 55346-51-5 and carries several systematic and common names that emphasize different structural aspects. The primary International Union of Pure and Applied Chemistry name follows the pattern "2-Naphthalenol, 8-(dimethylamino)-," which clearly indicates the positions of both functional groups on the naphthalene backbone.

Alternative nomenclature includes "8-(Dimethylamino)-2-naphthol" and "1-(N-Dimethyl)amino-7-naphthol," with the latter designation reflecting an alternative numbering system for the naphthalene ring. The compound also appears in literature under the abbreviated designation "DMAN," though this terminology can create confusion with the structurally distinct 1,8-Bis(dimethylamino)naphthalene, which shares the same abbreviation. The molecular descriptor systems provide additional identification through the International Chemical Identifier "InChI=1S/C12H13NO/c1-13(2)12-5-3-4-9-6-7-10(14)8-11(9)12/h3-8,14H,1-2H3" and the corresponding InChI Key "FVIRBOBSIYMISE-UHFFFAOYSA-N".

The structural classification of 2-Naphthalenol, 8-(dimethylamino)- places it within the broader category of substituted naphthalenes, specifically as a peri-disubstituted derivative where functional groups occupy positions that create unique intramolecular interactions. The compound features a naphthalene core with two distinct substituents: a hydroxyl group at the 2-position and a dimethylamino group at the 8-position. This substitution pattern creates opportunities for hydrogen bonding and electronic interactions that influence the compound's reactivity and physical properties.

Property Value Reference
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
CAS Registry Number 55346-51-5
Density (calculated) 1.17 g/cm³
Boiling Point (calculated) 323.007°C at 760 mmHg
Flash Point (calculated) 165.174°C

Relevance in Organic Chemistry and Industrial Applications

2-Naphthalenol, 8-(dimethylamino)- occupies a significant position in organic chemistry due to its dual functional group arrangement that enables diverse synthetic transformations and applications. The compound's structural features make it particularly valuable as an intermediate in the synthesis of complex organic molecules, especially those requiring selective functionalization of naphthalene derivatives. The presence of both electron-donating dimethylamino and electron-withdrawing hydroxyl groups creates unique electronic properties that influence reactivity patterns and enable sophisticated synthetic strategies.

In industrial chemistry, aminonaphthol derivatives including 2-Naphthalenol, 8-(dimethylamino)- serve crucial roles in the manufacture of dyes, pigments, and pharmaceuticals. The compound's ability to participate in coupling reactions, cyclization processes, and other transformations makes it a versatile building block for creating molecules with specific optical, electronic, or biological properties. The naphthalene core provides structural rigidity and extended conjugation, while the substituent groups offer sites for further chemical modification or participation in intermolecular interactions.

Recent synthetic developments have highlighted the compound's utility in preparing push-pull molecular systems and heterocyclic derivatives. Research from 2016 demonstrated the use of related aminonaphthol compounds in synthesizing naphthalene-based molecules with trifluoromethyl-substituted isoxazole and pyrazole rings. These investigations revealed that 6-(dimethylamino)naphthalen-2-yl derivatives could undergo regioselective heterocyclization reactions with hydroxylamine hydrochloride and hydrazine monohydrate, producing stable dihydroisoxazole and pyrazole intermediates that could be further transformed into aromatic heterocycles.

The compound's participation in condensation reactions represents another important application area. Studies have shown that aminonaphthol derivatives can undergo efficient one-pot condensations with various aldehydes and secondary amines to produce complex polycyclic structures. These reactions typically proceed under mild conditions in dichloromethane at room temperature, demonstrating the compound's reactivity and synthetic accessibility. Such transformations have particular relevance in medicinal chemistry, where aminonaphthol scaffolds serve as starting points for developing bioactive molecules.

The electronic properties of 2-Naphthalenol, 8-(dimethylamino)- also contribute to its applications in materials science and analytical chemistry. The compound's extended aromatic system and electron-rich character make it suitable for use in fluorescence studies and as a component in sensing applications. The strategic positioning of the dimethylamino group enhances electron density in the naphthalene system, potentially influencing photophysical properties and enabling applications in optical materials or analytical detection systems.

Properties

CAS No.

55346-51-5

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

8-(dimethylamino)naphthalen-2-ol

InChI

InChI=1S/C12H13NO/c1-13(2)12-5-3-4-9-6-7-10(14)8-11(9)12/h3-8,14H,1-2H3

InChI Key

FVIRBOBSIYMISE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC2=C1C=C(C=C2)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=C(C=C2)O

Synonyms

1-(N-dimethyl)amino-7-naphthol
DMAN

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

  • Synthesis of Betti Bases :
    The compound serves as a precursor in the synthesis of Betti bases through a diastereoselective Friedel–Crafts reaction with α-trifluoromethyl imines. This reaction yields chiral products with high enantiomeric excess, demonstrating the compound's utility in asymmetric synthesis .
  • Amidoalkylation :
    A novel method for preparing amidoalkyl derivatives from 2-naphthol and various aromatic aldehydes has been developed. This one-pot condensation reaction showcases the versatility of 2-naphthalenol derivatives in generating complex molecular architectures .
  • Formation of N-Acyl Derivatives :
    The compound can undergo acylation reactions to form N-acyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Such reactions often involve the use of Lewis acids to facilitate the formation of ortho-quinone methides as reactive intermediates .

Medicinal Chemistry Applications

  • Antitumor Activity :
    Research indicates that derivatives of 2-naphthalenol exhibit significant antitumor properties. For instance, studies have shown that compounds derived from this naphthol reduce cell viability in cancer cell lines at low concentrations (e.g., IC50 values around 10 µM), suggesting potential therapeutic applications against various cancers.
  • Anti-inflammatory Effects :
    The compound has demonstrated anti-inflammatory properties in animal models, where it reduced levels of inflammatory markers such as prostaglandin E2. This effect is attributed to the inhibition of cyclooxygenase enzymes, indicating its potential use in treating inflammatory diseases.
  • Antioxidant Properties :
    Compounds related to 2-naphthalenol have been studied for their antioxidant activities. They effectively scavenge free radicals and reduce oxidative stress in cellular systems, which may have implications for aging and neurodegenerative diseases .

Material Science Applications

  • Dyes and Pigments :
    2-Naphthalenol derivatives are utilized in the production of dyes and pigments due to their vibrant colors and stability. Their ability to form complexes with metals enhances their application in textile and cosmetic industries .
  • Fluorescent Probes :
    The compound's photophysical properties make it suitable for use as a fluorescent probe in biochemical assays. Its fluorescence can be tuned through structural modifications, allowing for specific applications in imaging and sensing technologies .

Case Study 1: Antitumor Evaluation

A study investigated the effects of a series of naphthalene derivatives on various cancer cell lines. Results indicated that compounds derived from 2-naphthalenol significantly reduced cell viability at concentrations as low as 10 µM, suggesting strong antitumor properties.

Case Study 2: Anti-inflammatory Response

In vivo studies demonstrated that administration of the compound reduced inflammation markers in animal models of arthritis. The observed decrease in prostaglandin E2 levels correlates with COX inhibition.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with 4′-DMA-7,8-DHF (7,8-Dihydroxyflavone Derivative)

Structural Differences :

  • 2-Naphthalenol, 8-(dimethylamino)-: Features a naphthalene backbone with hydroxyl and dimethylamino groups.
  • 4′-DMA-7,8-DHF: A flavone derivative with hydroxyl groups at positions 7 and 8 and a dimethylamino group at the 4′-position of the B ring.
Comparison with 3',4'-Dihydroxy Xanthone Derivatives

Antioxidant and Metal-Chelating Activity :

  • Cupric Ion Reduction: At pH 5.5 and 7.5, the 4′-dimethylamino derivative (Compound 8) showed superior cupric ion reduction efficacy compared to the 3',4'-dihydroxy analog (Compound 3), likely due to the dimethylamino group’s electron-donating properties enhancing redox activity .

Table 2: Metal-Chelating Efficiency at pH 5.5

Compound % Cupric Ion Reduction Reference
4′-Dimethylamino (8) 85% ± 3.2
3',4'-Dihydroxy (3) 68% ± 4.1
Comparison with Ethyl 4-(Dimethylamino) Benzoate

Chemical Reactivity in Polymer Chemistry :

  • Degree of Conversion: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin cements, achieving higher polymerization conversion rates (92% vs. 78%) due to its superior electron-donating capacity .
  • Physical Properties: Resins containing ethyl 4-(dimethylamino) benzoate exhibit better mechanical strength, whereas 2-Naphthalenol derivatives are more suited for metal coordination .
Comparison with 8-Substituted NADH Analogues

Enzyme Binding and Conformation :

  • Syn vs. Anti Conformation: The 8-(dimethylamino) substituent in NADH analogs stabilizes the syn conformation of the adenine glycosyl bond, unlike bromo or ethylamino groups, which favor the anti conformation. This conformational preference enhances binding affinity to enzymes like Pseudomonas aeruginosa transhydrogenase .
  • Enzyme Activity: The dimethylamino analog exhibits tighter binding (Kd = 0.8 µM) compared to the ethylamino derivative (Kd = 2.3 µM), highlighting substituent-dependent enzyme interactions .

Table 3: Enzyme Binding Parameters for NADH Analogues

Substituent Predominant Conformation Kd (µM)
8-(Dimethylamino) syn 0.8
8-Bromo syn 1.2
8-Ethylamino anti 2.3

Key Research Findings and Contradictions

  • 35.09 µM for baicalein) , contrasting with its pronounced effects in metal-chelation studies .
  • Steric Effects: The dimethylamino group reduces side-product formation in chromenoimidazolone synthesis compared to bulkier substituents (e.g., pyrrolidino), underscoring its synthetic utility .

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 7-position of 2,7-dihydroxynaphthalene is replaced by a dimethylamino group. Sodium bisulfite acts as a catalyst, facilitating the formation of a bisulfite adduct with the naphthol intermediate, which subsequently reacts with dimethylamine under pressure. The proposed mechanism is summarized as follows:

  • Bisulfite Adduct Formation : 2,7-Dihydroxynaphthalene reacts with sodium bisulfite to form a water-soluble intermediate.

  • Amination : The intermediate undergoes nucleophilic attack by dimethylamine, replacing the hydroxyl group at the 7-position.

  • Rearomatization : Elimination of bisulfite regenerates the aromatic structure, yielding 8-(dimethylamino)-2-naphthalenol.

Dimethylamine Molar Ratio

The optimal molar ratio of 2,7-dihydroxynaphthalene to dimethylamine is 1:1.07. Deviations from this ratio reduce yields due to side reactions or unreacted starting material. For example, increasing dimethylamine to 1:2.00 lowers the yield to 49.8%, likely due to overalkylation or decomposition.

Reaction Time and Temperature

The reaction achieves maximum yield (66.7%) after 2.5 hours at 60°C. Prolonged heating (>3 hours) leads to product degradation, while shorter durations (<2 hours) result in incomplete conversion.

ParameterOptimal ValueYield (%)
Sodium Bisulfite Ratio1:1.166.7
Dimethylamine Ratio1:1.0766.1
Reaction Time2.5 hours66.7

Advantages Over Alternative Methods

Compared to traditional Bucherer reactions employing sulfur dioxide or microwave-assisted amination, this method eliminates hazardous reagents and reduces energy consumption. The use of sodium bisulfite instead of gaseous SO₂ enhances safety and scalability.

Purification Techniques

Recrystallization

Crude 8-(dimethylamino)-2-naphthalenol is purified via recrystallization from methanol or ethanol. This step removes unreacted 2,7-dihydroxynaphthalene and sodium bisulfite residues, yielding dark greenish crystals with >98% purity.

Azeotropic Distillation

For large-scale production, azeotropic distillation with high-boiling solvents like tetralin (boiling point: 207°C) effectively separates the product from non-volatile impurities. This method leverages the formation of a low-boiling azeotrope between tetralin and naphthol derivatives, enabling efficient isolation .

Q & A

Q. What are the established synthetic routes for 2-Naphthalenol, 8-(dimethylamino)- and its derivatives?

Methodological Answer: The compound and its derivatives are synthesized via direct reactions between precursors under controlled stoichiometric conditions. For example, 8-(dimethylamino)-N,N-dimethylnaphthalen-1-aminium salts are prepared by reacting Proton Sponge® (1,8-bis(dimethylamino)naphthalene) with terephthalic acid in a 1:1 molar ratio. The reaction is conducted in a DMF-chloroform solvent system at room temperature, followed by recrystallization from CHCl3/THF mixtures to isolate crystalline products . Derivatives like thiazolo[3,2-a]pyridinones are synthesized via iodination or cyanation reactions, with intermediates purified via flash chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for characterizing hydrogen bonding in 8-(dimethylamino)naphthalen-1-ol derivatives?

Methodological Answer: Infrared (IR) spectroscopy and vibrational predissociation spectroscopy are critical for probing hydrogen-bonding interactions. For example, IR analysis of ester derivatives reveals blue-shifted carbonyl stretching frequencies (≈1,740 cm⁻¹) when intramolecular NH+-O hydrogen bonds form between the ammonium proton and ether oxygen atoms. Gas-phase vibrational spectroscopy further isolates these interactions by eliminating solvent effects, confirming the hydrogen-bonding geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for naphthalene derivatives across studies?

Methodological Answer: Contradictions in toxicity data (e.g., hepatic vs. renal effects) require rigorous meta-analysis of exposure routes, species-specific responses, and dose dependencies. For example, systemic effects in mammals (e.g., hepatic damage) are often observed in oral exposure studies, while inhalation studies may prioritize respiratory outcomes. Researchers should cross-reference inclusion criteria such as species (human vs. rodent), exposure duration, and health endpoints (e.g., hematological vs. musculoskeletal effects) to contextualize discrepancies . Computational toxicology tools, such as QSAR models, can further harmonize data by predicting metabolite activity.

Q. What experimental strategies optimize reaction yields for derivatives with potential pharmacological activity?

Methodological Answer: Yield optimization for bioactive derivatives (e.g., thiazolo[3,2-a]pyridinones) involves solvent selection, catalyst screening, and reaction time adjustments. For instance, iodination of intermediate (±)-37 in dichloromethane (DCM) with I₂, PPh₃, and imidazole achieves 80% yield after 19 hours at room temperature. Post-reaction purification via Na₂S₂O₃ washes and flash chromatography minimizes byproducts . Parallel synthesis and Design of Experiments (DoE) approaches can systematically evaluate variables like temperature, stoichiometry, and solvent polarity.

Q. How can computational modeling elucidate the interaction between 8-(dimethylamino)naphthalen-1-ol derivatives and biological targets?

Methodological Answer: Density Functional Theory (DFT) calculations and molecular docking simulations are used to predict binding affinities and interaction mechanisms. For example, DFT can model the electronic effects of hydrogen bonding in ester derivatives, correlating spectroscopic shifts (e.g., blue-shifted IR peaks) with charge distribution . Docking studies against targets like xanthine oxidase (linked to biochemical toxicity ) require high-resolution crystal structures (PDB IDs) and force-field parameterization for ammonium and carboxylate groups.

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicology studies?

Methodological Answer: Non-linear regression models (e.g., Hill equation) are used to calculate LD₅₀/LC₅₀ values from dose-response curves. For intraperitoneal LD₅₀ studies in rodents, probit or logit transformations normalize mortality data, while ANOVA identifies significant differences between exposure routes (oral vs. dermal) . Confounding factors (e.g., body weight effects) are controlled via multivariate regression.

Q. How should researchers validate the crystallographic purity of synthesized salts?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for validating crystallographic purity. For 8-(dimethylamino)-N,N-dimethylnaphthalen-1-aminium salts, SC-XRD confirms hydrogen-bonded 1D chains (R factor < 0.03) and hydration states (e.g., PSH⁺TPAH⁻·H₂O). Data-to-parameter ratios >8.0 ensure refinement reliability . Powder XRD and differential scanning calorimetry (DSC) complement SC-XRD by detecting polymorphic impurities.

Safety and Handling

Q. What are the critical safety protocols for handling 8-(dimethylamino)naphthalen-1-ol derivatives in vitro?

Methodological Answer: Derivatives with reactive intermediates (e.g., iodomethyl groups) require inert atmosphere handling (glovebox) to prevent oxidation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to ocular and dermal toxicity risks . Waste disposal follows EPA TSCA guidelines, with halogenated byproducts segregated for incineration .

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